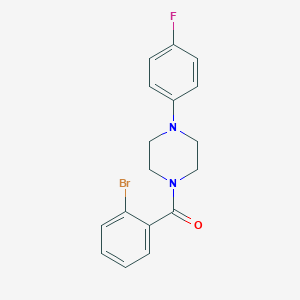

(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C17H16BrFN2O . It is a monoclinic crystal with a molecular weight of 363.224 Da .

Molecular Structure Analysis

The crystal structure of this compound is monoclinic, with a = 14.1884 (10) Å, b = 5.3673 (4) Å, c = 22.3768 (15) Å, β = 93.293 (2)°, V = 1701.3 (2) Å3, Z = 4 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications

Antiviral Activity

Compounds structurally related to “(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone” have been studied for their antiviral properties. Indole derivatives, which share some structural similarities, have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential for the compound to be explored for antiviral drug development.

Anti-inflammatory Activity

The indole scaffold, which is a component of the compound’s structure, is known to possess anti-inflammatory properties . Therefore, this compound could be investigated for its efficacy in reducing inflammation, potentially contributing to treatments for inflammatory diseases.

Anticancer Applications

Phenylpiperazine derivatives, which are related to the compound, have been utilized as ligands in the preparation of complexes with α receptor blocking activity . This indicates a possible role in cancer therapy, as α receptors are often targeted in the treatment of various cancers.

Antimicrobial Activity

Indole derivatives have been recognized for their antimicrobial effects . By extension, “(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone” could be valuable in the research of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria.

Neuropharmacological Research

The phenylpiperazine class of compounds has been widely used in neuropharmacological research due to their interactions with neurotransmitter receptors . The compound could be a candidate for the development of new neuropharmacological agents.

Equilibrative Nucleoside Transporter (ENT) Inhibition

Research on analogues of compounds with similar structures has shown inhibition of human equilibrative nucleoside transporters (ENTs), which are important in nucleotide synthesis and chemotherapy . This compound could be studied for its potential as an ENT inhibitor, which may have applications in cancer treatment and drug delivery systems.

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, have a wide spectrum of biological activities . They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance .

Biochemical Pathways

Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their wide spectrum of biological activities .

Pharmacokinetics

It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Piperazine derivatives are known to have a wide spectrum of biological activities .

Action Environment

It is known that the action of piperazine derivatives can be modulated by various factors .

properties

IUPAC Name |

(2-bromophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN2O/c18-16-4-2-1-3-15(16)17(22)21-11-9-20(10-12-21)14-7-5-13(19)6-8-14/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMUUZUXHWZSEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(4-phenylcyclohexylidene)amino]triazole-4-carboxamide](/img/structure/B387723.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B387724.png)

![2-Amino-5-oxo-4-(3-thienyl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B387729.png)

![4-[6-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)hexyl]-3,5-dimethyl-1H-pyrrole-2-carbaldehyde](/img/structure/B387731.png)

![6,8-dibromo-3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B387739.png)

amino]-4-oxo-2-butenoic acid](/img/structure/B387740.png)

![N-[1-({2-[1-(3-bromophenyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B387741.png)

![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B387743.png)

![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]tryptophan](/img/structure/B387745.png)